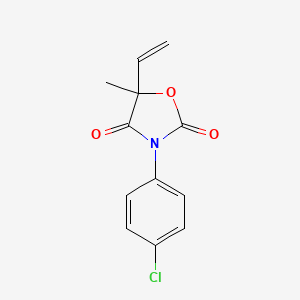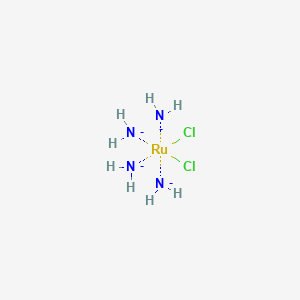
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride is an organic compound with a complex structure that includes a benzyl group, a chloro-substituted propene, and a carbamyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 1-chloro-2-methylpropene under specific conditions to form the intermediate product. This intermediate is then reacted with phosgene to introduce the carbamyl chloride group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the handling of hazardous chemicals like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The carbamyl chloride group can hydrolyze in the presence of water, resulting in the formation of corresponding amides and acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while hydrolysis can produce amides and acids.
Applications De Recherche Scientifique
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloride: Shares the benzyl group but lacks the carbamyl chloride moiety.
1-Chloro-2-methylpropene: Contains the chloro-substituted propene structure but lacks the benzyl and carbamyl chloride groups.
Carbamyl chloride: Contains the carbamyl chloride group but lacks the benzyl and chloro-substituted propene structures.
Uniqueness
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
62991-60-0 |
|---|---|
Formule moléculaire |
C12H13Cl2NO |
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
N-benzyl-N-(1-chloro-2-methylprop-1-enyl)carbamoyl chloride |
InChI |
InChI=1S/C12H13Cl2NO/c1-9(2)11(13)15(12(14)16)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clé InChI |
VYFTYUJAOWWLKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(N(CC1=CC=CC=C1)C(=O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


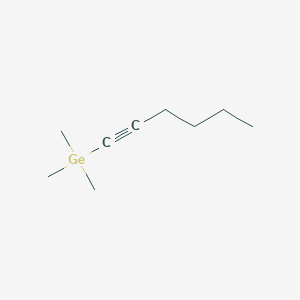
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
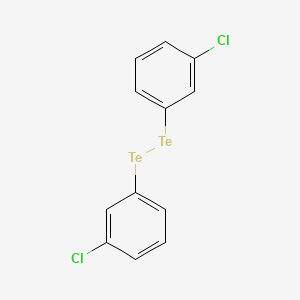
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
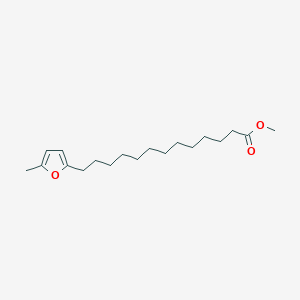

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)


